molecular formula C14H21FN2O3S B7641669 3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide

3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide

Cat. No. B7641669
M. Wt: 316.39 g/mol
InChI Key: XGLFGUNTUYYZSB-UHFFFAOYSA-N
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Description

3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of sulfonamide compounds and has been studied extensively for its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes, which are involved in various biochemical processes in the body.
Biochemical and Physiological Effects:
The compound has been found to exhibit potent inhibitory activity against various enzymes, which are involved in various biochemical processes in the body. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The compound has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been found to exhibit potent inhibitory activity against various enzymes. However, it also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of 3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide. Some of the potential areas of research include its potential use as an anticancer agent, its mechanism of action, and its potential use in the treatment of various diseases. Further studies are needed to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of 3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide involves the reaction of 4-fluoro-3-methylacetophenone with ethyl magnesium bromide to form a Grignard reagent, which is then treated with N-(dimethylsulfamoyl)propionamide to obtain the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrase and histone deacetylase. It has also been studied for its potential use as an anticancer agent.

properties

IUPAC Name

3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3S/c1-11-10-12(4-5-13(11)15)6-8-16-14(18)7-9-21(19,20)17(2)3/h4-5,10H,6-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFGUNTUYYZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCNC(=O)CCS(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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